molecular formula C10H18O B12672548 (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol CAS No. 38748-96-8

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

Cat. No.: B12672548
CAS No.: 38748-96-8
M. Wt: 154.25 g/mol
InChI Key: WHXOMZVLSNHION-KZVJFYERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves organic synthesis techniques. One common method is the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol, commonly referred to as a bicyclic monoterpenoid, is a compound of significant interest due to its diverse biological activities. This article aims to explore its chemical properties, biological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H18O
  • Molecular Weight : 154.249 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 210.6 ± 8.0 °C at 760 mmHg
  • LogP : 2.72
  • Flash Point : 84.4 ± 10.9 °C
PropertyValue
Molecular FormulaC10H18O
Molecular Weight154.249 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point210.6 ± 8.0 °C
LogP2.72
Flash Point84.4 ± 10.9 °C

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study by Fringuelli et al., it was observed that the compound effectively inhibited the growth of certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential role in managing inflammatory conditions .

Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. It was shown to scavenge free radicals effectively in various assays, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Results indicated a significant zone of inhibition for both bacteria at concentrations above 100 µg/mL . This suggests that the compound could be a candidate for further development in treating bacterial infections.

Case Study 2: Inflammatory Response Modulation

A study conducted on murine macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 production compared to untreated controls . This underscores its potential utility in therapeutic strategies aimed at reducing inflammation.

Properties

CAS No.

38748-96-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1

InChI Key

WHXOMZVLSNHION-KZVJFYERSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1CC2C(C2(C)C)CC1O

Origin of Product

United States

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